molecular formula C17H19NO4 B3488874 N-cyclopentyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

N-cyclopentyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3488874
M. Wt: 301.34 g/mol
InChI Key: SSGCUIYVJUQQBF-UHFFFAOYSA-N
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Description

N-cyclopentyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived compound characterized by a 2H-chromene (coumarin) backbone substituted with an ethoxy group at position 8 and a cyclopentyl carboxamide moiety at position 2. Its molecular structure (C₁₉H₂₁NO₄) combines lipophilic (cyclopentyl, ethoxy) and hydrogen-bonding (amide, ketone) functionalities, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-cyclopentyl-8-ethoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-2-21-14-9-5-6-11-10-13(17(20)22-15(11)14)16(19)18-12-7-3-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGCUIYVJUQQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the coumarin derivative with cyclopentylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

N-cyclopentyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol . This inhibition reduces the absorption of dietary fats, contributing to its potential anti-obesity effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Coumarin Backbone

Position 8 Substitution
  • Ethoxy vs. Methoxy/Allyl/Bromo: The 8-ethoxy group in the target compound enhances lipophilicity compared to the 8-methoxy analog (e.g., N-(4-acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, ). Ethoxy’s larger size may reduce crystallinity but improve membrane permeability . Allyl or propenyl groups (e.g., 8-allyl-N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, ) increase conjugation and may enhance photophysical properties .
Position 3 Carboxamide Variations
  • Cyclopentyl vs. Aromatic/Complex Substituents: The cyclopentyl group provides a saturated, non-planar structure, reducing π-π stacking interactions compared to aromatic substituents like 4-sulfamoylphenyl () or 4-acetamidophenyl (). This could influence solubility and protein-binding selectivity . Complex substituents, such as thiophene-cyclopropyl-hydroxyethyl (), introduce chiral centers and hydrogen-bonding diversity, impacting molecular recognition in biological systems .

Hydrogen Bonding and Crystallographic Behavior

  • The amide and ketone groups in all analogs facilitate hydrogen bonding, as described in . For example, Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate () exhibits intermolecular C=O···H-N interactions, stabilizing crystal lattices .
  • Substituents like hydroxylphenyl () or nitro groups () introduce additional hydrogen-bond donors/acceptors, altering packing motifs and melting points .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
N-cyclopentyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide 8-ethoxy, 3-cyclopentylamide C₁₉H₂₁NO₄ Lipophilic, hydrogen-bonding
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 3-sulfamoylphenylamide C₁₆H₁₂N₂O₅S Potential sulfonamide-based drugs
6-Bromo-8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide 6-bromo, 8-methoxy, 3-THF-methylamide C₁₆H₁₆BrNO₅ Halogenated scaffold for catalysis
8-allyl-N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide 8-allyl, 3-nitrophenylamide C₁₉H₁₄N₂O₅ Photoreactive, conjugated systems

Biological Activity

N-cyclopentyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the chromene family, characterized by a chromene backbone with various functional groups that enhance its biological activity. The structural formula can be represented as follows:

C16H19NO3\text{C}_{16}\text{H}_{19}\text{NO}_3

This compound exhibits properties such as solubility in organic solvents and stability under physiological conditions, making it a suitable candidate for biological studies.

1. Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and leukemia cells.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Induction of apoptosis via caspase activation
U9374.5Inhibition of cell proliferation
CEM-C76.0Cell cycle arrest at G1 phase

The compound's mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to cell death in a dose-dependent manner .

2. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It inhibits key inflammatory mediators such as TNF-alpha and IL-6, which are crucial in the inflammatory response.

Case Study: Inhibition of Inflammatory Markers

In a controlled study, treatment with this compound significantly reduced the levels of TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages, demonstrating its potential as an anti-inflammatory agent .

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Modulation : It interacts with specific receptors that regulate apoptosis and cell survival.
  • Gene Expression : The compound alters the expression levels of genes associated with cell cycle regulation and apoptosis.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds within the chromene class.

Table 2: Comparison with Related Compounds

CompoundAnticancer Activity (IC50)Anti-inflammatory ActivityNotes
N-cyclopentyl-8-ethoxy...5.0 µMModerateEffective against multiple cancers
8-Methoxychromen...10 µMLowLess effective than N-cyclopentyl
8-Ethoxychromen...15 µMModerateSimilar anti-inflammatory effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclopentyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
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N-cyclopentyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

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